
3-Aminohexanoic acid
概要
説明
3-Aminohexanoic acid is an organic compound with the molecular formula C6H13NO2. It is a derivative of hexanoic acid, where an amino group is substituted at the third carbon position. This compound is a white crystalline solid and is known for its role in various chemical and biological processes.
科学的研究の応用
3-Aminohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: this compound is used in the production of nylon and other synthetic fibers.
作用機序
Target of Action
3-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is a derivative and analogue of the amino acid lysine . It primarily targets proteolytic enzymes, particularly plasmin, which is responsible for fibrinolysis . By inhibiting these enzymes, EACA plays a crucial role in the regulation of fibrinolysis, a process that prevents blood clots from growing and becoming problematic.
Mode of Action
EACA exerts its effects by binding reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits fibrinolysis, reducing the breakdown of fibrin and thereby promoting clot stability . The inhibition of fibrinolysis by EACA is primarily achieved through the inhibition of plasminogen activators and, to a lesser extent, through antiplasmin activity .
Biochemical Pathways
The biochemical pathways affected by EACA involve the conversion of plasminogen to plasmin, a key step in the process of fibrinolysis . By blocking this conversion, EACA disrupts the fibrinolytic pathway, leading to a reduction in fibrinolysis and an increase in clot stability . This mechanism can be beneficial in conditions where excessive fibrinolysis is a problem, such as certain bleeding disorders .
Pharmacokinetics
EACA is rapidly absorbed and eliminated, with a biological half-life of about 77 minutes . Approximately 70-100% of an intravenous dose is excreted in the urine within 24 hours . These properties suggest that this compound may have similar pharmacokinetic characteristics.
Result of Action
The primary result of EACA’s action is the stabilization of fibrin clots and a reduction in bleeding . This makes it effective in the treatment of conditions characterized by excessive bleeding due to elevated fibrinolytic activity . It is also used off-label for control of bleeding in patients with severe thrombocytopenia, control of oral bleeding in patients with congenital and acquired coagulation disorders, control of perioperative bleeding associated with cardiac surgery, prevention of excessive bleeding in patients on anticoagulation therapy undergoing invasive dental procedures, and reduction of the risk of catastrophic hemorrhage in patients with acute promyelocytic leukemia .
Safety and Hazards
将来の方向性
3-Aminohexanoic acid plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry . It is also often used as a linker in various biologically active structures . Future research could focus on exploring these applications further and developing new methods of synthesis.
生化学分析
Biochemical Properties
3-Aminohexanoic acid plays a significant role in biochemical reactions. It is known to inhibit proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis . This makes it effective in the treatment of certain bleeding disorders .
Cellular Effects
The cellular effects of this compound are primarily related to its role in inhibiting enzymes that bind to the lysine residue. This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes that bind to the lysine residue. This binding inhibits the activity of these enzymes, leading to changes in gene expression and cellular function .
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminohexanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-nitrohexanoic acid using hydrogen gas in the presence of a palladium catalyst. Another method includes the hydrolysis of 3-aminohexanenitrile under acidic or basic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrohexanoic acid. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions: 3-Aminohexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxohexanoic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to 3-aminohexanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed:
Oxidation: 3-Oxohexanoic acid.
Reduction: 3-Aminohexanol.
Substitution: 3-Halohexanoic acid.
類似化合物との比較
6-Aminohexanoic acid:
3-Aminobutanoic acid: A shorter chain analogue with different chemical properties and applications.
7-Aminoheptanoic acid: A longer chain analogue with distinct reactivity and uses.
Uniqueness: 3-Aminohexanoic acid is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogues. Its ability to inhibit specific enzymes makes it valuable in both research and industrial applications.
特性
IUPAC Name |
3-aminohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJFIIXHVSHQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315039 | |
| Record name | 3-Aminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Aminocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58521-63-4 | |
| Record name | 3-Aminohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58521-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
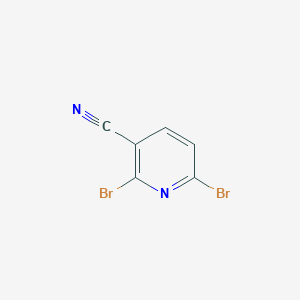
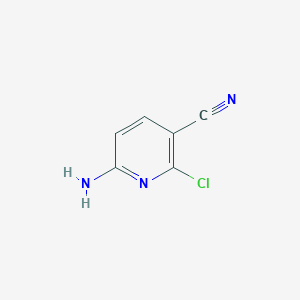
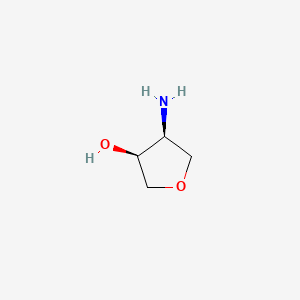

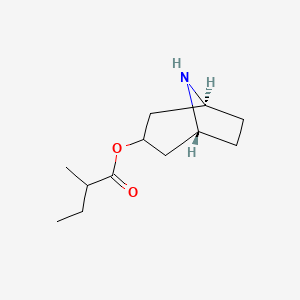
![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)
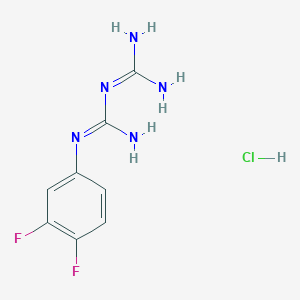
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)
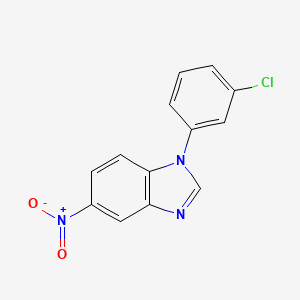
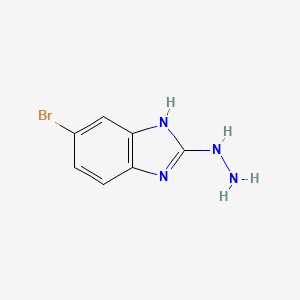



![Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B3037698.png)
